molecular formula C17H19N3O4S B10872141 N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B10872141
M. Wt: 361.4 g/mol
InChI Key: UKNXCQIRCXEQFJ-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, a methoxybenzyl group, and a tetrahydrofuran carboxamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxybenzyl group and the tetrahydrofuran carboxamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of a thiadiazole ring, methoxybenzyl group, and tetrahydrofuran carboxamide moiety

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-17(2)12(9-14(21)24-17)15(22)18-16-20-19-13(25-16)8-10-4-6-11(23-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,18,20,22)

InChI Key

UKNXCQIRCXEQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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